2-{[4-(3,5-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}phthalazin-1(2H)-one
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Overview
Description
2-{[4-(3,5-DICHLOROPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-1(2H)-PHTHALAZINONE is a complex organic compound that features a phthalazinone core linked to a triazole ring
Preparation Methods
The synthesis of 2-{[4-(3,5-DICHLOROPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-1(2H)-PHTHALAZINONE typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, which is then linked to the phthalazinone core through a series of condensation and substitution reactions. Industrial production methods may involve the use of continuous flow microreactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to disrupt specific cellular pathways.
Industry: Used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives and phthalazinone-based molecules. What sets 2-{[4-(3,5-DICHLOROPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-1(2H)-PHTHALAZINONE apart is its unique combination of a triazole ring with a phthalazinone core, which may confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C17H11Cl2N5OS |
---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
2-[[4-(3,5-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]phthalazin-1-one |
InChI |
InChI=1S/C17H11Cl2N5OS/c18-11-5-12(19)7-13(6-11)24-15(21-22-17(24)26)9-23-16(25)14-4-2-1-3-10(14)8-20-23/h1-8H,9H2,(H,22,26) |
InChI Key |
LFWFLLCLZQHDTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)CC3=NNC(=S)N3C4=CC(=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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